molecular formula C14H13NOS B14732798 Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- CAS No. 13134-83-3

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl-

Cat. No.: B14732798
CAS No.: 13134-83-3
M. Wt: 243.33 g/mol
InChI Key: INSDGABOESMQJE-UHFFFAOYSA-N
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Description

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with a thioxo group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- typically involves the reaction of 4-methyl-2-thioxo-1,2-dihydropyridine with phenylacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to yield corresponding alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

13134-83-3

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-(4-methyl-2-sulfanylidenepyridin-1-yl)-1-phenylethanone

InChI

InChI=1S/C14H13NOS/c1-11-7-8-15(14(17)9-11)10-13(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

INSDGABOESMQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(C=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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